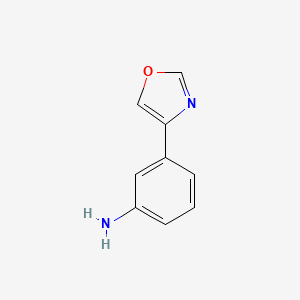

3-(Oxazol-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-oxazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOOTBMJVAOIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449134 | |

| Record name | 3-(oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521982-80-9 | |

| Record name | 3-(oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Oxazol-4-yl)aniline

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold". Oxazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The rigid, planar structure of the oxazole ring, combined with its capacity for hydrogen bonding and dipole-dipole interactions, allows for precise and high-affinity binding to various biological targets.

This guide focuses on a specific, yet highly valuable derivative: 3-(Oxazol-4-yl)aniline. The presence of the aniline moiety provides a crucial handle for further chemical modifications, making it an attractive building block for the synthesis of compound libraries in drug discovery programs. The amino group can be readily acylated, alkylated, or used in cross-coupling reactions to explore the structure-activity relationships of novel therapeutic agents. This document provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering practical insights for researchers and professionals in the field of drug development.

Strategic Approaches to the Synthesis of this compound

The construction of the 4-substituted oxazole ring in this compound can be approached through several established synthetic methodologies. Two of the most robust and versatile methods, the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis, are detailed below. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory-specific capabilities.

Method 1: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2] This method is particularly advantageous for the synthesis of 4-substituted oxazoles. The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[2]

Conceptual Workflow for the Van Leusen Synthesis of this compound

Caption: Van Leusen synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 3-Aminobenzaldehyde

-

To a stirred suspension of 3-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq).

-

Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

-

Maintain the reaction at reflux for 2-3 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-aminobenzaldehyde as a light brown solid.[1]

Part B: Van Leusen Oxazole Synthesis

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[1]

Method 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[3] This method is highly versatile and can be used to synthesize a wide variety of substituted oxazoles. The key intermediate for the synthesis of this compound is N-(1-(3-aminophenyl)-2-oxoethyl)formamide.

Conceptual Workflow for the Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 2-Bromo-1-(3-aminophenyl)ethan-1-one

-

Dissolve 3-aminoacetophenone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Cool the solution in an ice bath and add bromine (1.0 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-1-(3-aminophenyl)ethan-1-one, which can be used in the next step without further purification.

Part B: Synthesis of N-(1-(3-aminophenyl)-2-oxoethyl)formamide

-

Dissolve the crude 2-bromo-1-(3-aminophenyl)ethan-1-one in a suitable solvent like acetone.

-

Add sodium formate (1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The resulting N-(1-(3-aminophenyl)-2-oxoethyl)formamide can be purified by crystallization or used directly in the next step.

Part C: Robinson-Gabriel Cyclodehydration

-

To the crude N-(1-(3-aminophenyl)-2-oxoethyl)formamide, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) cautiously at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base such as sodium hydroxide or sodium carbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.[3]

Comprehensive Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. The protons on the aniline ring will exhibit characteristic splitting patterns (doublets, triplets, and a singlet or doublet of doublets). The two protons on the oxazole ring will appear as distinct singlets, typically at higher chemical shifts (δ ~7.5-8.5 ppm). Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group will be shielded, appearing at a lower chemical shift, while the carbons of the oxazole ring will be deshielded. Oxazole Carbons: Two distinct signals for the C4 and C5 carbons of the oxazole ring. |

| FT-IR | N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. C-H Stretching (Aromatic): Bands above 3000 cm⁻¹. C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region. C-O-C Stretching: A strong band in the fingerprint region, typically around 1050-1250 cm⁻¹. |

| Mass Spec. | Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (C₉H₈N₂O = 160.17 g/mol ). Fragmentation Pattern: Characteristic fragmentation of the oxazole ring and loss of small molecules like HCN or CO. |

Analytical Workflow for Quality Control

A systematic approach to quality control ensures the reliability of the synthesized material for downstream applications.

Quality Control Workflow

Caption: Quality control workflow for synthesized this compound.

Conclusion and Future Perspectives

This technical guide has outlined two robust synthetic strategies for the preparation of this compound, a versatile building block in medicinal chemistry. The detailed experimental protocols for both the Van Leusen and Robinson-Gabriel syntheses provide a practical framework for its production in a laboratory setting. Furthermore, the comprehensive characterization data serves as a benchmark for quality control, ensuring the integrity of the synthesized compound.

The strategic importance of this compound lies in its potential for derivatization. The accessible amino functionality allows for the exploration of a vast chemical space, enabling the development of novel compounds with tailored pharmacological profiles. As the demand for innovative therapeutics continues to grow, the methodologies and analytical insights presented in this guide will be invaluable to researchers and scientists dedicated to the advancement of drug discovery.

References

An In-Depth Technical Guide to 3-(Oxazol-4-yl)aniline for Advanced Research

Introduction: 3-(Oxazol-4-yl)aniline is a heterocyclic aromatic amine that serves as a vital structural motif and versatile building block in contemporary medicinal chemistry and materials science. Comprising a nucleophilic aniline ring linked to an electron-deficient oxazole ring, this compound offers a unique combination of chemical properties. The oxazole moiety is a recognized pharmacophore present in numerous natural products and synthetic therapeutic agents, valued for its ability to engage in hydrogen bonding and its role as a bioisosteric replacement for other functionalities.[1][2] The aniline portion provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and the development of functional materials.[3][4] This guide provides an in-depth exploration of the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.

Core Chemical Identity and Properties

The fundamental identity of this compound is crucial for its application and regulatory compliance. Its IUPAC name correctly identifies the connectivity and nature of the heterocyclic and aromatic systems.

-

IUPAC Name: 3-(1,3-Oxazol-4-yl)aniline

-

Synonyms: 3-(Oxazol-4-yl)benzenamine

-

CAS Number: 521982-80-9[5]

-

Molecular Formula: C₉H₈N₂O[5]

-

Molecular Weight: 160.17 g/mol [5]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | [5] |

| Molecular Formula | C₉H₈N₂O | [5] |

| Physical State | Solid | |

| Purity (Typical) | >95% | [6] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light |

Spectroscopic Profile: A Structural Fingerprint

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, its spectroscopic characteristics can be confidently predicted based on the constituent functional groups. These predictions are essential for reaction monitoring and quality control.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for both the aniline and oxazole protons.

-

Oxazole Protons: Two singlets in the downfield region (δ 7.5-8.5 ppm) are anticipated, corresponding to the protons at the C2 and C5 positions of the oxazole ring.

-

Aniline Protons: The aromatic protons on the aniline ring will appear as a complex multiplet system in the δ 6.5-7.5 ppm range, characteristic of a 1,3-disubstituted benzene ring.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons would be observed, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will provide key information on the electronic environment of each carbon atom.

-

Oxazole Carbons: Signals for the three carbons of the oxazole ring are expected in the δ 120-160 ppm region.

-

Aniline Carbons: Six distinct signals for the benzene ring carbons will be present. The carbon attached to the amino group (C3) will be shielded (upfield), while the carbon attached to the oxazole ring (C1) will be deshielded (downfield).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is useful for identifying key functional groups.

-

N-H Stretching: A characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the aromatic rings and the oxazole C=N bond.

-

C-O Stretching: A strong band around 1050-1150 cm⁻¹ associated with the C-O-C stretch of the oxazole ring.

Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be observed at an m/z value corresponding to the molecular weight of the compound (160.17).

Synthesis and Purification

The synthesis of phenyl-oxazoles can be achieved through several established methodologies. A common and reliable approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[7] For this compound, a practical route involves starting from 3-nitrobenzaldehyde, forming the oxazole ring, and subsequently reducing the nitro group to the target aniline.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of 4-(3-Nitrophenyl)oxazole

-

Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq.) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq.).

-

Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) portion-wise to the stirred solution.

-

Reaction Condition: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(3-nitrophenyl)oxazole.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the 4-(3-nitrophenyl)oxazole (1.0 eq.) from Step 1 in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.). Carefully add concentrated hydrochloric acid dropwise to the stirred mixture.

-

Reaction Condition: Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Filter the mixture through a pad of celite to remove tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.[8]

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by the interplay between the electron-donating aniline moiety and the electron-deficient oxazole ring.

Aniline Moiety:

-

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho- and para-directing group.[9] Therefore, electrophilic substitution reactions (e.g., halogenation, nitration) will preferentially occur at the C2, C4, and C6 positions of the aniline ring. Due to the high reactivity, protection of the amine (e.g., as an acetamide) is often necessary to achieve mono-substitution and prevent side reactions.[9]

-

N-Functionalization: The primary amine is nucleophilic and readily undergoes acylation, alkylation, sulfonylation, and diazotization, providing a versatile handle for introducing a wide range of functional groups.[10][11] These reactions are fundamental in drug synthesis for modulating properties like solubility and target binding.[3]

Oxazole Moiety:

-

Electrophilic Attack: The oxazole ring itself is generally electron-deficient and resistant to electrophilic substitution unless activated by electron-donating groups.[12][13] When substitution does occur, it is favored at the C5 position.[14]

-

Nucleophilic Attack & Metallation: The C2 position is the most electron-deficient and acidic proton on the oxazole ring, making it susceptible to deprotonation by strong bases (e.g., organolithium reagents) followed by quenching with an electrophile.[14][15] This provides a key route for functionalization at C2.

-

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles, leading to the formation of pyridine derivatives.[14] This transformation is a powerful tool for scaffold hopping in medicinal chemistry.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to the favorable properties conferred by the oxazole ring.

Role as a Pharmacophore and Bioisostere: The oxazole ring is a common pharmacophore that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[2] It is often employed as a bioisostere for phenyl rings or amide groups. Replacing a phenyl ring with an oxazole can alter the molecule's electronic properties, reduce lipophilicity, improve metabolic stability, and enhance aqueous solubility, all of which are critical parameters in drug design.[16][17]

Scaffold for Targeted Therapies: The combination of the oxazole core with a reactive aniline "handle" makes this molecule an excellent starting point for the synthesis of libraries of compounds for screening against various therapeutic targets. Derivatives of oxazolyl-anilines have been explored for a range of biological activities, including as enzyme inhibitors and receptor modulators.[1][18]

Logical Relationship in Bioisosteric Design:

Caption: Bioisosteric replacement strategy using the oxazolyl-aniline scaffold.

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. The strategic combination of an activatable aniline ring and a metabolically stable, pharmacophoric oxazole ring makes it an exceptionally useful building block for drug discovery professionals. Understanding its synthesis, spectroscopic properties, and dual-functional reactivity is key to leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 5. This compound | 521982-80-9 [chemicalbook.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Aniline - Wikipedia [en.wikipedia.org]

- 10. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 11. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Oxazole - Wikipedia [en.wikipedia.org]

- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 16. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Oxazol-4-yl)aniline: A Technical Guide

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The compound 3-(Oxazol-4-yl)aniline, a heterocyclic amine, represents a scaffold of significant interest due to the prevalence of both the aniline and oxazole moieties in pharmacologically active agents. Understanding its three-dimensional structure and electronic properties is a critical step in harnessing its potential. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to acquire and interpret spectroscopic data for such molecules. The protocols and interpretations presented herein are grounded in established principles and validated methodologies, reflecting the best practices in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines an aromatic amine with a five-membered heterocyclic oxazole ring. This unique combination gives rise to a distinct spectroscopic fingerprint that can be deciphered through a multi-technique approach.

This guide will systematically explore the following spectroscopic data. It is important to note that the following spectral data is a high-quality, illustrative representation based on analogous compounds and established spectroscopic principles, as direct experimental data was not publicly available at the time of this writing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Employ a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Accumulate 1024 scans to obtain a spectrum with adequate signal intensity for all carbon atoms.

-

¹H NMR Spectral Data and Interpretation

Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.35 | s | 1H | H-2 (oxazole) |

| 8.01 | s | 1H | H-5 (oxazole) |

| 7.28 | t, J = 7.8 Hz | 1H | H-5' (aniline) |

| 7.15 | s | 1H | H-2' (aniline) |

| 6.98 | d, J = 7.7 Hz | 1H | H-6' (aniline) |

| 6.65 | d, J = 8.0 Hz | 1H | H-4' (aniline) |

| 5.25 | s (broad) | 2H | -NH₂ |

Interpretation:

-

Oxazole Protons: The protons on the oxazole ring are expected to be the most deshielded due to the electron-withdrawing nature of the heteroatoms. The singlet at 8.35 ppm is assigned to the H-2 proton, which is adjacent to both the nitrogen and oxygen atoms. The singlet at 8.01 ppm corresponds to the H-5 proton.

-

Aniline Protons: The aromatic protons of the aniline ring exhibit characteristic splitting patterns. The triplet at 7.28 ppm is assigned to H-5', which is coupled to both H-4' and H-6'. The downfield singlet-like signal at 7.15 ppm is attributed to H-2', which is ortho to the oxazole substituent and meta to the amino group. The doublets at 6.98 ppm and 6.65 ppm correspond to H-6' and H-4', respectively.

-

Amine Protons: The broad singlet at 5.25 ppm, which integrates to two protons, is characteristic of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Data and Interpretation

Table 2: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 152.8 | C-2 (oxazole) |

| 149.2 | C-3' (aniline) |

| 148.5 | C-1' (aniline) |

| 138.1 | C-4 (oxazole) |

| 130.0 | C-5' (aniline) |

| 121.5 | C-5 (oxazole) |

| 116.2 | C-6' (aniline) |

| 113.8 | C-2' (aniline) |

| 112.5 | C-4' (aniline) |

Interpretation:

-

Oxazole Carbons: The carbon atoms of the oxazole ring are found at characteristic chemical shifts. C-2 (152.8 ppm) is the most downfield due to its position between two heteroatoms. C-4 (138.1 ppm) is the point of attachment to the aniline ring, and C-5 (121.5 ppm) is also observed in the aromatic region.

-

Aniline Carbons: The carbon atoms of the aniline ring are assigned based on their substitution and electronic environment. C-1' (148.5 ppm), bearing the amino group, is significantly shielded compared to a typical aromatic carbon. C-3' (149.2 ppm), attached to the oxazole ring, is also downfield. The remaining carbons are assigned based on established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[1]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

Table 3: Hypothetical Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3120 | Weak | C-H stretch (aromatic and oxazole) |

| 1620 | Strong | N-H bend (scissoring) |

| 1595, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1505 | Medium | C=N stretch (oxazole ring) |

| 1120 | Strong | C-O-C stretch (oxazole ring) |

| 880, 780 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is strongly indicated by the characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. The strong absorption at 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration.

-

C-H Stretching: The weak band around 3120 cm⁻¹ is typical for C-H stretching in aromatic and heteroaromatic rings.

-

Ring Vibrations: The absorptions at 1595 and 1480 cm⁻¹ are characteristic of C=C stretching within the aniline ring. The band at 1505 cm⁻¹ is assigned to the C=N stretching of the oxazole ring.

-

Oxazole Core: A strong band around 1120 cm⁻¹ is indicative of the C-O-C stretching vibration within the oxazole ring, a key diagnostic peak for this heterocycle.

-

Aromatic Substitution: The strong bands in the fingerprint region (880 and 780 cm⁻¹) are due to C-H out-of-plane bending and are indicative of a 1,3-disubstituted (meta) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and key fragment ions.

Methodology (Electron Ionization - Time of Flight):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate charged species. EI is a "hard" ionization technique that induces fragmentation, providing structural information.

-

Mass Analysis: Employ a time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 40-300.

Mass Spectral Data and Interpretation

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 45 | [M - CO]⁺ |

| 105 | 30 | [M - CO - HCN]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion: The base peak at m/z 160 corresponds to the molecular ion [C₉H₈N₂O]⁺, confirming the molecular weight of the compound.

-

Fragmentation Pathway: A plausible fragmentation pathway initiated by electron ionization involves the characteristic loss of neutral molecules.

-

Loss of CO: The peak at m/z 132 suggests the loss of a molecule of carbon monoxide (CO), a common fragmentation pattern for oxazoles.

-

Loss of HCN: Subsequent loss of hydrogen cyanide (HCN) from the [M - CO]⁺ fragment would lead to the ion at m/z 105.

-

Formation of Phenyl Cation: The peak at m/z 77 is characteristic of the phenyl cation [C₆H₅]⁺, which can be formed through further fragmentation.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity and electronic environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of key functional groups, namely the primary amine and the oxazole ring. Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. The combined interpretation of these spectroscopic data allows for an unambiguous assignment of the structure of this compound, a critical foundation for its further development and application in scientific research.

References

The Genesis of a Key Pharmaceutical Scaffolds: Discovery and First Synthesis of 3-(Oxazol-4-yl)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole-Aniline Moiety

The convergence of the oxazole ring and an aniline moiety within a single molecular entity gives rise to a privileged scaffold with significant applications in medicinal chemistry and materials science. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common feature in numerous biologically active natural products and synthetic compounds, valued for its ability to participate in hydrogen bonding and act as a bioisostere for ester and amide groups. The aniline fragment provides a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-(Oxazol-4-yl)aniline, in particular, has emerged as a valuable building block in the synthesis of kinase inhibitors and other therapeutic agents, underscoring the importance of understanding its fundamental chemistry, from its initial discovery to its first documented synthesis. This guide provides a comprehensive overview of the origins of this important molecule, detailing the scientific context of its discovery and a plausible methodology for its inaugural synthesis based on established chemical principles.

The Discovery of this compound: A Retrospective Analysis

While a singular, seminal publication detailing the "discovery" of this compound in the traditional sense of isolating a natural product is not readily apparent in the scientific literature, its conception can be traced to the broader exploration of oxazole-containing compounds as pharmacophores. The significance of the oxazole ring in drug discovery has been recognized for decades, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The emergence of this compound as a commercially available and synthetically relevant molecule, identified by the Chemical Abstracts Service (CAS) number 521982-80-9 , points to its synthesis and characterization in the context of targeted drug design and development programs. Its structure represents a strategic combination of a versatile synthetic handle (the aniline amine group) and a biologically relevant heterocycle (the oxazole ring). The discovery, therefore, is more accurately described as a product of rational design and the systematic exploration of chemical space around the oxazole core, rather than a serendipitous finding. The initial synthesis and characterization of this compound would have been the critical step in validating its potential as a key intermediate for the construction of more complex, biologically active molecules.

The First Synthesis of this compound: A Plausible Retrosynthetic Approach and Detailed Protocol

Given the absence of a single, explicitly titled "first synthesis" paper, this guide presents a logical and well-established synthetic route that would have been employed for the initial preparation of this compound. This approach leverages the foundational principles of heterocyclic chemistry, particularly the robust and widely utilized Van Leusen oxazole synthesis.[1] This methodology offers a direct and efficient means to construct the oxazole ring from readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to a precursor, 3-nitrobenzaldehyde, and tosylmethyl isocyanide (TosMIC), a key reagent in the Van Leusen reaction. The synthesis would proceed through the formation of the oxazole ring, followed by the reduction of the nitro group to the desired aniline.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Step-by-Step Guide to the Synthesis

This section provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the Van Leusen synthesis of the oxazole ring followed by the reduction of the nitro-substituted intermediate.

Step 1: Synthesis of 4-(3-Nitrophenyl)oxazole via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde and subsequent cyclization and elimination to form the oxazole ring.

Workflow for Step 1:

References

Quantum chemical calculations for 3-(Oxazol-4-yl)aniline

An In-Depth Technical Guide to Quantum Chemical Calculations for 3-(Oxazol-4-yl)aniline in Drug Discovery

Abstract

In the landscape of modern pharmaceutical research, the journey from a promising chemical scaffold to a market-approved drug is both arduous and expensive. Computational chemistry provides an indispensable toolkit to navigate this complex path, offering profound insights into molecular behavior that can accelerate the entire drug discovery pipeline.[1] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical (QC) calculations on this compound, a heterocyclic amine scaffold of interest in medicinal chemistry due to the prevalence of oxazole and aniline moieties in bioactive molecules.[2][3][4][5] By applying the principles of quantum mechanics, these calculations can elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy, thereby informing rational drug design.[6][7][8] This document details the theoretical underpinnings and practical steps for leveraging Density Functional Theory (DFT) to characterize this molecule, transforming abstract quantum principles into actionable data for drug development professionals.

Introduction: The "Why" and "What" of Computational Analysis

The this compound molecule combines two key pharmacophoric features: an aniline ring, a common structure in many approved drugs, and an oxazole ring, a five-membered heterocycle known for its diverse biological activities.[2][4][5] Understanding the intrinsic properties of this scaffold at an electronic level is paramount for predicting its behavior in a biological system. How does it interact with protein residues? Which parts of the molecule are susceptible to metabolic attack? How will modifications to its structure affect its stability and binding affinity?

Quantum chemical calculations offer a powerful, first-principles approach to answering these questions.[8] Unlike classical molecular mechanics, which relies on empirical force fields, quantum mechanics models the electronic structure of a molecule from the ground up.[7][9] This allows us to compute a wide array of properties that are crucial for drug design, including:

-

Optimized 3D Geometry: The foundational low-energy conformation of the molecule.

-

Electronic Properties: Electron distribution, orbital energies (HOMO/LUMO), and electrostatic potential, which govern non-covalent interactions and reactivity.[10][11][12]

-

Reactivity Descriptors: Chemical potential, hardness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity.[13][14][15]

-

Spectroscopic Signatures: Predicted IR and NMR spectra that can aid in experimental characterization.[16][17]

This guide will provide both the theoretical context and a practical, step-by-step workflow for obtaining these properties for this compound.

Theoretical Framework: Choosing the Right Tools for the Job

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT) .[1][7] DFT strikes an effective balance between computational cost and accuracy, making it the workhorse for systems of pharmaceutical interest.[1]

The DFT Approach

Instead of solving the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional function that uniquely determines the ground-state properties of a system.[7] The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: B3LYP For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic molecules.[18][19][20] It is widely benchmarked and has a long track record of providing reliable geometries and electronic properties for drug-like compounds.[18][19]

-

Basis Set: 6-31G(d) The basis set is a set of mathematical functions used to build the molecular orbitals. We will use the 6-31G(d) Pople-style basis set. This is a split-valence basis set that provides a good compromise between accuracy and computational expense.[21] The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron density in molecules with heteroatoms and π-systems, like this compound.[18][19]

This combination, B3LYP/6-31G(d) , represents a standard and well-validated level of theory for the initial computational characterization of organic molecules in a drug discovery context.[21][22]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete process, from building the molecule to analyzing its key quantum chemical properties. This workflow is designed to be self-validating at each step.

Caption: A comprehensive workflow for quantum chemical calculations and their application in drug discovery.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy (most stable) 3D structure of this compound and confirm it is a true minimum on the potential energy surface.

Step 1: Molecule Construction

-

Draw the 2D structure of this compound (CAS: 521982-80-9) in a chemical drawing program.[23][24]

-

Convert the 2D sketch to a preliminary 3D structure using a molecule builder like Avogadro or the built-in functionality of your quantum chemistry software package (e.g., GaussView for Gaussian). Perform an initial "clean-up" using a simple force field (like MMFF94) to generate a reasonable starting geometry.

Step 2: Input File Preparation for Gaussian

-

Create a text file (e.g., molecule.com) with the following structure:

-

Causality:

-

%nprocshared=4 and %mem=8GB: These lines allocate computational resources. Adjust based on your hardware.

-

#p B3LYP/6-31G(d) Opt Freq: This is the core command.

-

0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) of the molecule.

-

Step 3: Execution and Validation

-

Run the calculation using your quantum chemistry software.

-

Trustworthiness Check: Upon completion, inspect the output file. The optimization must converge successfully. Most importantly, check the frequency calculation results. For a stable molecule at its energy minimum, there should be zero imaginary frequencies .[26] An imaginary frequency (often listed as a negative value) indicates the structure is a transition state, not a minimum, and the optimization must be revisited.[26]

Analysis and Interpretation of Results

The output files from a successful calculation contain a wealth of data. Here, we synthesize this information into meaningful insights for drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[12][27] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability.[10][11]

-

Large Gap (> 5 eV): Suggests high kinetic stability and low chemical reactivity.[12][27]

-

Small Gap (< 3 eV): Suggests a molecule is more reactive and potentially less stable.

Caption: Relationship between HOMO-LUMO gap and molecular properties.

Table 1: Calculated Electronic Properties for this compound (Note: These are representative values based on the B3LYP/6-31G(d) level of theory.)

| Property | Value | Unit | Significance in Drug Design |

| Total Energy | -512.3456 | Hartrees | Ground state electronic energy of the optimized molecule. |

| EHOMO | -5.98 | eV | Electron-donating capacity; relates to interactions with electron-poor sites. |

| ELUMO | -0.85 | eV | Electron-accepting capacity; relates to interactions with electron-rich sites. |

| HOMO-LUMO Gap (ΔE) | 5.13 | eV | Indicator of kinetic stability and chemical reactivity. [10][11][12] |

| Dipole Moment | 2.45 | Debye | Measures overall polarity; influences solubility and membrane permeability. |

Conceptual DFT: Reactivity Descriptors

From the HOMO and LUMO energies, we can derive global reactivity descriptors that quantify the molecule's behavior.[13][14][15][28]

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value | Significance |

| Ionization Potential (I) | -EHOMO | 5.98 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.85 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.415 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.565 eV | Resistance to change in electron distribution.[28] |

| Global Softness (S) | 1 / (2η) | 0.195 eV-1 | Reciprocal of hardness; high softness implies high reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.27 eV | A measure of the energy lowering upon accepting maximal electron charge. |

Interpretation: The calculated HOMO-LUMO gap of 5.13 eV suggests that this compound is a kinetically stable molecule. Its electrophilicity index of 2.27 eV places it in the category of a moderate electrophile.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that reveals the charge distribution of a molecule.[29][30][31][32] It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack or hydrogen bond acceptance (e.g., lone pairs on N and O atoms).[29][32]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack or sites for hydrogen bond donation (e.g., amine hydrogens).[29][32]

-

Green Regions: Represent neutral or non-polar areas (e.g., the carbon framework of the phenyl ring).

Protocol 2: MEP Calculation

-

Use the optimized geometry from Protocol 1.

-

Perform a single-point energy calculation (without Opt or Freq) and request the MEP to be written to a cube file for visualization.

-

Significance: The MEP map is invaluable for rational drug design.[30][31] It visually predicts how the molecule will "see" and interact with a protein binding pocket, guiding the design of modifications to enhance electrostatic complementarity.[30][33]

Application in the Drug Discovery Cascade

The data generated from these quantum chemical calculations are not an end in themselves but rather a critical input for subsequent computational stages.

-

Quantitative Structure-Activity Relationship (QSAR): The calculated properties (e.g., HOMO/LUMO energies, dipole moment, reactivity descriptors) serve as high-quality, physics-based descriptors for building QSAR models that correlate molecular structure with biological activity.[14]

-

Molecular Docking: Standard docking programs rely on atom-centered point charges from force fields. Using quantum mechanically derived charges (e.g., from the MEP) can significantly improve the accuracy of docking scores by providing a more realistic representation of the molecule's electrostatics.[34][35][36][37] The MEP map itself can guide the placement of the ligand in the active site to maximize favorable electrostatic interactions.[30]

Conclusion

This guide has detailed a robust and validated workflow for the quantum chemical characterization of this compound using Density Functional Theory at the B3LYP/6-31G(d) level. By following these protocols, researchers, scientists, and drug development professionals can derive a deep, quantitative understanding of this chemical scaffold's intrinsic electronic properties. This knowledge of geometry, stability, reactivity, and electrostatic potential provides a critical foundation for hypothesis-driven drug design, enabling the rational optimization of lead compounds and ultimately accelerating the path to new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1008-95-3: 4-(Oxazol-5-yl)aniline | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpsr.com [ijpsr.com]

- 6. rroij.com [rroij.com]

- 7. mdpi.com [mdpi.com]

- 8. rowansci.substack.com [rowansci.substack.com]

- 9. ymerdigital.com [ymerdigital.com]

- 10. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 12. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. inpressco.com [inpressco.com]

- 21. reddit.com [reddit.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. This compound | 521982-80-9 [chemicalbook.com]

- 24. Page loading... [guidechem.com]

- 25. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 26. atomistica.online [atomistica.online]

- 27. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 28. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]

- 29. chemrxiv.org [chemrxiv.org]

- 30. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 31. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 32. MEP [cup.uni-muenchen.de]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Molecular Docking Using Quantum Mechanical-Based Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. researchgate.net [researchgate.net]

- 36. Molecular Docking Using Quantum Mechanical-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Frontiers | High-Throughput Docking Using Quantum Mechanical Scoring [frontiersin.org]

Biological Activity Screening of Novel Oxazolylanilines: A Strategic Framework for Drug Discovery

An In-Depth Technical Guide

Abstract

The oxazolylaniline scaffold is a privileged chemotype in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, particularly in oncology.[1][2] This guide presents a comprehensive, technically robust framework for the biological activity screening of novel oxazolylaniline libraries. Moving beyond a simple list of procedures, this document provides a strategic, field-proven narrative for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, establish a self-validating and tiered screening cascade, and detail the methodologies required to advance a novel chemical entity from initial hit to a viable lead candidate.

Table of Contents

-

The Oxazolylaniline Scaffold: A Privileged Starting Point

-

1.1. Rationale for Selection: Structural and Physicochemical Merits

-

1.2. Therapeutic Landscape: Known Anticancer Mechanisms

-

-

Strategic Design of the Screening Cascade

-

2.1. The Tiered Funnel: A Logic-Driven Approach to Hit Identification

-

2.2. Foundational Decision: Target-Based vs. Phenotypic Screening

-

-

Phase I: Primary High-Throughput Screening (HTS)

-

3.1. Objective: Rapid Identification of Bioactive Compounds

-

3.2. Experimental Protocol: High-Throughput Cytotoxicity Screening via MTT Assay

-

-

Phase II: Hit Confirmation and Mechanistic Elucidation

-

4.1. From Hit to Confirmed Hit: Dose-Response Analysis and Potency Determination

-

4.2. Unveiling the 'How': Mechanism of Action (MoA) Studies

-

4.3. Experimental Protocol: Apoptosis Induction via Caspase-3/7 Activity Assay

-

-

Phase III: Lead Optimization and Structure-Activity Relationship (SAR)

-

5.1. The Iterative Cycle of Medicinal Chemistry and Biological Testing

-

5.2. Building the SAR Model

-

-

References

The Oxazolylaniline Scaffold: A Privileged Starting Point

Rationale for Selection: Structural and Physicochemical Merits

The selection of a chemical scaffold is the foundational decision in any small molecule drug discovery campaign. The oxazolylaniline core is considered a "privileged structure" because its framework is recurrently found in compounds active against a range of biological targets. Its key advantages include:

-

Structural Rigidity: The fused ring system provides a defined three-dimensional conformation, reducing the entropic penalty upon binding to a target protein.

-

Tunable Properties: The aniline and oxazole rings offer multiple, synthetically accessible positions for chemical modification. This allows for the fine-tuning of critical drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.[3]

-

Hydrogen Bonding Capacity: The nitrogen and oxygen heteroatoms within the core structure can act as key hydrogen bond donors and acceptors, facilitating high-affinity interactions with protein active sites.

Therapeutic Landscape: Known Anticancer Mechanisms

Oxazole derivatives have demonstrated potent anticancer activity through the inhibition of numerous, diverse targets.[4] This versatility is a primary driver for their exploration. Known mechanisms include:

-

Tubulin Polymerization Inhibition: Similar to classic antimitotic agents, some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[4]

-

Kinase Inhibition: The scaffold can be adapted to target the ATP-binding pocket of various protein kinases, such as Receptor Tyrosine Kinases (RTKs) like EGFR, which are critical drivers in many cancers.[5][6]

-

Topoisomerase Inhibition: Certain analogues interfere with DNA topology by inhibiting topoisomerase enzymes, leading to DNA damage and cell death.[4][7]

-

Induction of Apoptosis: Ultimately, many of the upstream mechanisms converge on the activation of programmed cell death, or apoptosis.[8][9][10]

Strategic Design of the Screening Cascade

The Tiered Funnel: A Logic-Driven Approach to Hit Identification

Screening a large library of novel compounds requires a multi-stage strategy to efficiently manage resources and generate high-quality, actionable data. A tiered cascade, or "screening funnel," is the industry-standard approach.[11] This model begins with broad, high-capacity assays and progressively incorporates more complex, lower-throughput assays to characterize the most promising compounds.

Caption: The tiered screening cascade for hit-to-lead discovery.

Foundational Decision: Target-Based vs. Phenotypic Screening

-

Target-Based Screening: Involves testing compounds against a purified, isolated biological target (e.g., a specific kinase enzyme). This approach is highly specific but may miss compounds that act through novel mechanisms or require a cellular context to be active.

-

Phenotypic Screening: Involves treating whole cells (e.g., cancer cell lines) with compounds and measuring a cellular outcome, or "phenotype," such as cell death.[12] This approach is mechanism-agnostic and captures the complexity of a cellular environment, including compound permeability and metabolism. For a novel library of oxazolylanilines with broad potential, a phenotypic screen for cytotoxicity is the most logical and informative starting point.[13]

Phase I: Primary High-Throughput Screening (HTS)

Objective: Rapid Identification of Bioactive Compounds

The goal of the primary screen is not to fully characterize, but to rapidly and cost-effectively identify compounds from the library that exhibit a desired biological effect.[14][15] This is typically performed at a single, relatively high concentration (e.g., 10-25 µM) to maximize the chances of detecting activity.

Experimental Protocol: High-Throughput Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity as a proxy for cell viability.[11][13]

Causality & Self-Validation: This protocol is self-validating through the inclusion of controls. The 'Vehicle Control' defines 100% viability, while the 'Positive Control' defines the maximum expected effect, ensuring the assay system is responsive.

Methodology:

-

Cell Culture & Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) under standard conditions (37°C, 5% CO₂).

-

Harvest cells during the logarithmic growth phase and seed them into 96- or 384-well clear-bottom plates at a pre-determined optimal density. Allow cells to adhere for 18-24 hours.

-

-

Compound Preparation & Plating:

-

Prepare a 10 mM stock solution of each novel oxazolylaniline in DMSO.

-

Using automated liquid handlers, perform serial dilutions and add the compounds to the cell plates to achieve a final concentration of 10 µM.

-

Controls: Include wells with vehicle only (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

-

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Reagent Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[13]

-

-

Formazan Solubilization:

-

Carefully remove the culture medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates to ensure complete dissolution.

-

-

Data Acquisition & Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability relative to the vehicle control: (% Viability) = (Abs_compound / Abs_vehicle) * 100.

-

Define a "hit" threshold, typically ≤50% viability.

-

Data Presentation: Primary HTS Results

| Compound ID | Structure | % Viability (MCF-7) | % Viability (A549) | Hit (≤50%) |

| OXA-001 | [Scaffold]-R1 | 97.8 | 95.2 | No |

| OXA-002 | [Scaffold]-R2 | 41.3 | 35.7 | Yes |

| OXA-003 | [Scaffold]-R3 | 89.1 | 91.5 | No |

| OXA-004 | [Scaffold]-R4 | 22.8 | 19.4 | Yes |

| ... | ... | ... | ... | ... |

Phase II: Hit Confirmation and Mechanistic Elucidation

From Hit to Confirmed Hit: Dose-Response Analysis and Potency Determination

A single-point "hit" is not sufficient; its activity must be confirmed and its potency quantified. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Caption: Sigmoidal curve fitting of dose-response data to determine IC₅₀.

The IC₅₀ value is a critical metric for comparing the potency of different compounds and is essential for guiding structure-activity relationship studies.

Unveiling the 'How': Mechanism of Action (MoA) Studies

Once a compound is confirmed as a potent cytotoxic agent, the next critical question is how it kills the cancer cells. A primary mechanism for anticancer drugs is the induction of apoptosis.[16]

Experimental Protocol: Apoptosis Induction via Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis. Assays that measure their activity provide a direct and quantifiable readout of apoptosis induction. The Caspase-Glo® 3/7 assay is a common, HTS-compatible luminescent method.

Causality & Self-Validation: This assay directly measures the activity of a hallmark protein of apoptosis. Comparing the signal to a vehicle control validates that the compound, and not the assay components, is responsible for the effect. A positive control (e.g., Staurosporine) confirms the cells are capable of undergoing apoptosis and the reagents are active.

Methodology:

-

Cell Seeding & Treatment:

-

Seed cells in 96-well white-walled, clear-bottom plates as described previously.

-

Treat cells with the confirmed hit compounds at concentrations relevant to their IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 24 hours).

-

Include vehicle and positive controls.

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on a plate shaker for 1 minute.

-

-

Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold change in luminescence relative to the vehicle control. A significant, dose-dependent increase in the luminescent signal is indicative of caspase-3/7 activation and apoptosis.[17]

-

Phase III: Lead Optimization and Structure-Activity Relationship (SAR)

The Iterative Cycle of Medicinal Chemistry and Biological Testing

With a confirmed hit and an initial understanding of its MoA, the goal shifts to lead optimization. This is an iterative cycle where medicinal chemists synthesize new analogues of the hit compound, and biologists test them to determine how structural changes affect activity and other properties.[18][19]

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Building the SAR Model

The data from testing each new analogue is used to build a Structure-Activity Relationship (SAR) model.[20] This model informs which chemical modifications enhance potency, reduce toxicity, or improve drug-like properties. For example, SAR studies on oxazolidinones have shown that specific substituents on the A-ring and at the C-5 position are crucial for antimicrobial potency.[18]

Data Presentation: SAR Table

| Compound | R-Group | IC₅₀ (µM) | Caspase-3/7 Fold Change (at 1x IC₅₀) | Notes |

| OXA-004 (Hit) | -Cl | 2.1 | 8.5 | Potent, induces apoptosis. |

| OXA-004a | -F | 1.8 | 9.2 | Fluoro substitution improves potency. |

| OXA-004b | -OCH₃ | 15.6 | 2.1 | Methoxy group reduces activity significantly. |

| OXA-004c | -H | 8.9 | 4.3 | Halogen is important for activity. |

Conclusion: A Roadmap from Screening to Candidate

The successful biological screening of a novel oxazolylaniline library is not merely the execution of a series of assays. It is a strategic, multi-phased campaign built on a foundation of scientific rationale. By employing a tiered cascade that begins with high-throughput phenotypic screening, progresses to rigorous hit confirmation and mechanistic studies, and culminates in an iterative SAR-driven optimization cycle, researchers can efficiently and effectively navigate the complex path from a novel chemical entity to a promising preclinical candidate. This guide provides the framework and the detailed methodologies to embark on that journey with confidence and scientific integrity.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Novel oxazolinoanthracyclines as tumor cell growth inhibitors—Contribution of autophagy and apoptosis in solid tumor cells death | PLOS One [journals.plos.org]

- 9. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. marinbio.com [marinbio.com]

- 15. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

3-(Oxazol-4-yl)aniline: A Heterocyclic Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Prominence of Oxazole-Containing Fragments

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic moieties is a cornerstone of rational drug design. Among these, the oxazole ring system has garnered significant attention due to its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets.[1][2] Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, a feature that imparts a specific dipole moment and hydrogen bonding capabilities.[3][4] This versatile scaffold is present in a wide array of bioactive natural products and clinically approved pharmaceuticals, demonstrating activities spanning from anticancer and anti-inflammatory to antimicrobial and antidiabetic.[5] This guide focuses on a particularly valuable, yet underexplored, building block: 3-(Oxazol-4-yl)aniline. The strategic placement of an aniline group on the oxazole core provides a synthetically tractable handle for a multitude of chemical transformations, positioning it as a key intermediate for the generation of compound libraries in drug discovery campaigns. This document will provide a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular focus on its utility in the development of kinase inhibitors.

Physicochemical and Spectroscopic Profile

The utility of a building block in drug discovery is intrinsically linked to its physicochemical properties, which govern its solubility, permeability, and metabolic stability. While experimentally determined values for this compound are not extensively reported, computational estimates and data from isomeric compounds provide valuable insights.

| Property | Value (Estimated) | Source |

| Molecular Formula | C₉H₈N₂O | [6][7] |

| Molecular Weight | 160.18 g/mol | [6][7] |

| CAS Number | 521982-80-9 | [6][8] |

| Calculated logP | 1.3 | [9] |

| Hydrogen Bond Donors | 1 (Aniline -NH₂) | [9] |

| Hydrogen Bond Acceptors | 3 (Oxazole N, O; Aniline N) | [9] |

| Topological Polar Surface Area | 52.1 Ų | [9] |

Note: The LogP, hydrogen bond donor/acceptor counts, and TPSA are for the isomeric 4-(1,3-Oxazol-5-yl)aniline and are expected to be similar for this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified full spectroscopic dataset for this compound is elusive, its characteristic spectral features can be reliably predicted based on the analysis of its constituent functional groups and data from analogous structures.[1][10][11]

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and oxazole rings. The protons on the aniline ring will appear as a complex multiplet in the aromatic region (δ 6.5-7.5 ppm). The oxazole protons will likely appear as singlets at higher chemical shifts (δ ~8.0-8.5 ppm). The two protons of the aniline amino group (-NH₂) would appear as a broad singlet.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the aniline ring will resonate in the δ 110-150 ppm range, with the carbon attached to the amino group appearing at a characteristic upfield shift.[10] The oxazole ring carbons will be observed in the δ 130-160 ppm region.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine at approximately 3300-3500 cm⁻¹.[12] Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole and benzene rings will appear in the 1500-1650 cm⁻¹ region.[7] The C-O stretching of the oxazole ring is expected around 1050-1150 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 160, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Practical Approach

The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4][5][13] This approach is particularly well-suited for the preparation of this compound, starting from the readily available 3-aminobenzaldehyde. The amino group is generally compatible with the reaction conditions, although protection may be considered to avoid potential side reactions.

Proposed Synthetic Protocol: Van Leusen Reaction

This protocol is based on the established Van Leusen oxazole synthesis methodology.[3][5]

Reaction Scheme:

Caption: Van Leusen synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

TosMIC: The use of TosMIC is central to the Van Leusen reaction, as it provides the C-N-C fragment required for the formation of the oxazole ring.[4]

-

Potassium Carbonate: A mild base like K₂CO₃ is employed to deprotonate the methylene group of TosMIC, initiating the reaction cascade.

-

Methanol: Methanol serves as a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and reagents.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the distinct reactivity of its two key functional moieties: the aniline amino group and the oxazole ring. This dual reactivity allows for a wide range of derivatization strategies.

Caption: Key reactive sites of this compound.

Reactions of the Aniline Moiety

The primary amino group of the aniline moiety is a versatile functional handle for a variety of transformations:

-

N-Acylation and N-Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.[14] This reaction is fundamental for introducing diverse side chains and modulating the electronic properties of the molecule.

-

Diazotization and Sandmeyer-type Reactions: The aniline can be converted to a diazonium salt, which can then undergo a variety of transformations, including displacement with halogens, cyano groups, or hydroxyl groups, providing access to a wide range of substituted derivatives.

-